1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
Overview
Description
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C7H11F3N2O3S and its molecular weight is 260.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In Situ Crystallization and Ionic Interactions
- This compound, known as [emim]OTf, has a melting point of -25.7 °C and can be crystallized using a zone-melting technique. It demonstrates notable interionic C–H⋯O and F⋯F interactions (Choudhury et al., 2006).
Electrochemical Applications
- [emim]OTf serves as a stable electrolyte for the electropolymerization of pyrrole, significantly enhancing polymerization rate, electrochemical capacity, and electroconductivity. Additionally, it can be recovered and reused without significant loss of reactivity (Sekiguchi et al., 2002).
Glycosylation in Synthesis
- It's efficient as a co-solvent and co-promoter for one-pot sequential glycosylation, which is crucial for synthesizing triterpenoid saponins. The use of this ionic liquid enhances the efficiency of glycosylation reactions (Song et al., 2019).
Physical and Electrochemical Properties
- The ionic liquid exhibits properties like viscosity, thermal stability, surface tension, and refractive index, which vary with temperature. These properties are significant for applications in areas like voltammetry and studies on various compounds (Shamsipur et al., 2010).
Gas Solubility and Environmental Applications
- The solubility of gases like CO2 and H2S in this ionic liquid has been studied, revealing significant solubility differences between these gases. This knowledge is essential for applications in gas processing and environmental technology (Nematpour et al., 2016).
Liquid Crystalline Properties
- Certain 1-alkyl-3-methylimidazolium salts, including those with trifluoromethanesulfonate, form liquid crystalline phases. These properties are influenced by the nature of the anion, which affects the interlayer spacing in both crystal and mesophase structures (Bradley et al., 2002).
Future Directions
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate may be used in the future for producing Ionic Polymer-Polymer Composites (IP2C) and in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . These applications suggest potential uses in the fields of materials science and biocatalysis.
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CHF3O3S/c1-3-8-5-4-7(2)6-8;2-1(3,4)8(5,6)7/h4-6H,3H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTRYWVRCNOTAS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047965 | |
Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145022-44-2 | |
Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145022-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-1-methyl-1H-imidazolium 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?
A1: The molecular formula is C8H11F3N2O3S, and its molecular weight is 284.26 g/mol.
Q2: What spectroscopic techniques are commonly employed to study this compound?
A2: Infrared (IR) spectroscopy is widely used to investigate interactions of this compound with various materials. [, , ] Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, provides insights into the electronic structure and molecular interactions of this ionic liquid. [, ]
Q3: How does the presence of this compound affect the properties of polymers like high-density polyethylene (HDPE)?
A3: Adding this compound to HDPE/kenaf core fiber biocomposites can act as a plasticizer, decreasing tensile strength and modulus while significantly increasing tensile extension at break. [] This indicates enhanced flexibility in the biocomposite.
Q4: What happens to the conductivity of a system containing this compound when water is introduced?
A4: The addition of a small amount of this compound to a poly(vinylidene fluoride-co-hexafluoropropylene)/succinonitrile system significantly increases electrical conductivity, from ~10-7 to ~10-3 S cm-1 at room temperature. [] This enhancement is attributed to improved ion mobility and dissociation facilitated by the ionic liquid.
Q5: Can this compound be used as a solvent in chemical reactions?
A5: Yes, this compound is an effective solvent for the oxidative depolymerization of lignin. Research has shown that using Manganese(II) nitrate [Mn(NO3)2] as a catalyst in this ionic liquid leads to high conversion rates of lignin into valuable products like syringaldehyde and 2,6-dimethoxy-1,4-benzoquinone (DMBQ). []
Q6: How does this compound perform as an electrolyte in electrochemical applications?
A6: this compound shows promise as an electrolyte in various electrochemical applications. Research indicates that its use in zinc/graphite rechargeable cells results in an average open circuit voltage of 1.10 V with low variation over time. [] Additionally, it has demonstrated potential in double-layer capacitors, contributing to good cycling stability and performance. [, ]
Q7: How is Density Functional Theory (DFT) employed in research involving this compound?
A7: DFT calculations are crucial for understanding the interaction of this compound with other molecules. For instance, DFT calculations combined with infrared spectroscopy helped determine the preferred adsorption geometry of the ionic liquid on a gold surface. [] In another study, DFT, alongside Molecular Dynamics (MD) simulations, was used to model and interpret the structural organization of this compound within a wetting layer on a gold surface. [] This approach provided insights into the interactions between the ionic liquid, the gold surface, and the impact of water content on the system's behavior.
Q8: How does the inclusion of a polarizable force field in Molecular Dynamics simulations impact the study of this compound?
A8: Molecular dynamics simulations employing polarizable force fields provide valuable insights into the dynamic behavior of this compound. These simulations enable the calculation of properties like dielectric spectra, which can be further utilized to understand solvation dynamics in this ionic liquid. []
Q9: How does the structure of this compound influence its interactions with solid surfaces?
A9: The trifluoromethanesulfonate anion in this compound plays a key role in its interactions with solid surfaces. For instance, studies have revealed that the SO3 group of the anion interacts with the alumina surface. [] This interaction influences the ionic liquid's behavior at the interface, highlighting the significance of the anion structure in determining its physicochemical properties.
Q10: How stable is this compound under high pressure?
A10: Research using infrared spectroscopy reveals that this compound remains in a liquid state under high pressures up to 10 GPa and doesn't show signs of crystallization. [] This stability under pressure makes it suitable for high-pressure applications.
Q11: Are there any studies investigating the environmental impact of this compound?
A11: While this specific Q&A compilation does not include detailed ecotoxicological studies, it highlights the need for such research. Understanding the biodegradability and potential environmental impact of this compound is crucial for its sustainable application.
Q12: How does the solubility of carbon dioxide (CO2) in this compound change with temperature?
A12: The solubility of CO2 in this compound decreases with increasing temperature. [] This information is crucial for designing processes involving CO2 capture using this ionic liquid, as temperature control is vital for optimal performance.
Q13: Does the presence of water affect the solubility of gases like carbon dioxide in this compound?
A13: Research indicates that adding water to this compound can reduce the solubility of CO2, while it does not significantly affect the solubility of CO2 in ionic liquids based on the tris(pentafluoroethyl)trifluorophosphate anion. [] This observation suggests that the choice of anion in the ionic liquid can significantly influence gas solubility in the presence of water.
Q14: Are there any other ionic liquids that can be used as alternatives to this compound for specific applications?
A14: Yes, several ionic liquids can serve as alternatives, each with its own set of properties. For example, 1-allyl-3-methylimidazolium chloride ([Amim]Cl) demonstrates higher efficiency in separating acetone-methanol mixtures compared to this compound. [] The choice of the most suitable ionic liquid depends on the specific application and desired properties, such as conductivity, viscosity, and thermal stability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.